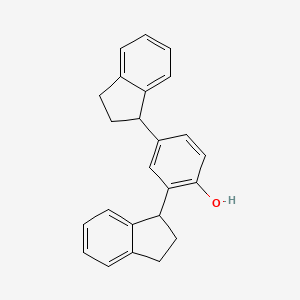
2,4-Di-(1-Indanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di-(1-Indanyl)phenol: is an organic compound characterized by the presence of two indanyl groups attached to a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-(1-Indanyl)phenol typically involves the reaction of phenol with indanone derivatives. One common method includes the use of a Grignard reagent formed from 2-iodoanisole or 2-bromoanisole, which reacts with 1-indanone or 2-indanone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of strong acids or bases, along with appropriate catalysts, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2,4-Di-(1-Indanyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Chemistry: 2,4-Di-(1-Indanyl)phenol is used as a ligand in coordination chemistry, particularly in the formation of transition metal complexes .
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of 2,4-Di-(1-Indanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the indanyl groups may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dichlorophenol: Used as a disinfectant and in the synthesis of other chemicals.
Uniqueness: 2,4-Di-(1-Indanyl)phenol is unique due to the presence of indanyl groups, which confer distinct structural and functional properties compared to other phenolic compounds.
属性
CAS 编号 |
109879-28-9 |
|---|---|
分子式 |
C24H22O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2,4-bis(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C24H22O/c25-24-14-11-18(21-12-9-16-5-1-3-7-19(16)21)15-23(24)22-13-10-17-6-2-4-8-20(17)22/h1-8,11,14-15,21-22,25H,9-10,12-13H2 |
InChI 键 |
DCUACKYSEIGHJH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)C4CCC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


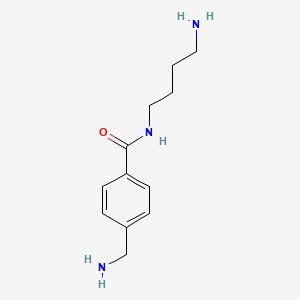


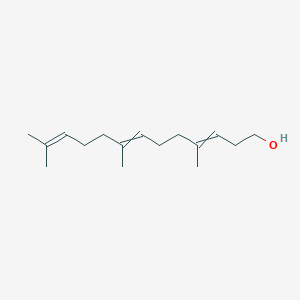
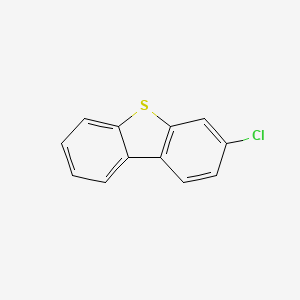
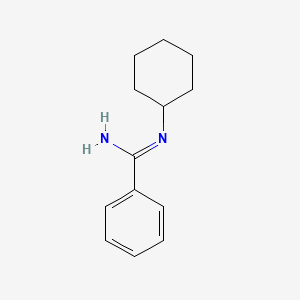
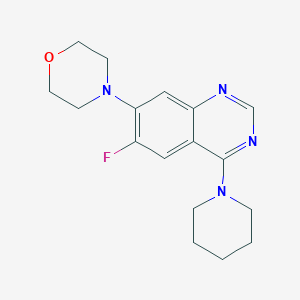

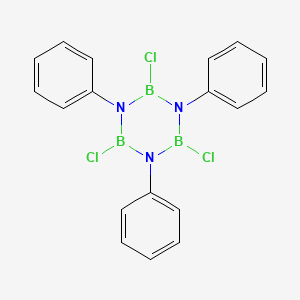
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
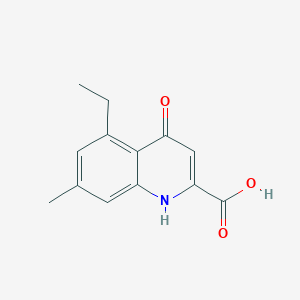
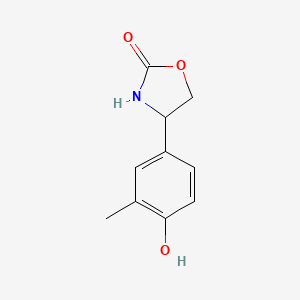
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

